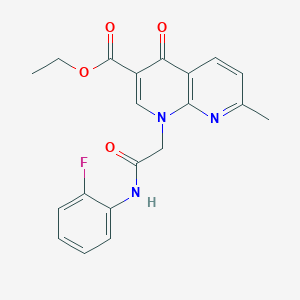![molecular formula C19H23FN2O5S B2382771 1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-77-8](/img/structure/B2382771.png)
1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine-2,5-dione ring and the azabicyclo[3.2.1]octane ring in separate steps, followed by the coupling of these two components. The exact methods used would depend on the specific reactivity of the starting materials and the desired stereochemistry of the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine-2,5-dione and azabicyclo[3.2.1]octane rings. The ethoxy and fluorophenylsulfonyl groups would likely be attached to the azabicyclo[3.2.1]octane ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the lactam ring could be hydrolyzed under acidic or basic conditions to give a dicarboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .Aplicaciones Científicas De Investigación
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte with a diketopyrrolopyrrole (DPP) backbone was synthesized for application as an electron transport layer in inverted polymer solar cells. Due to the electron-deficient nature of the DPP backbone and its planar structure, this material shows high conductivity and electron mobility, facilitating electron extraction and decreasing excitons recombination, which results in improved power conversion efficiency (Hu et al., 2015).
Stereoselective Synthesis and Antimicrobial Properties
Another study focuses on the synthesis of pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone, displaying moderate antimicrobial activities against selected bacterial and fungal species. This indicates the potential of structurally complex pyrrolidine diones in contributing to the development of new antimicrobial agents (Fondjo et al., 2021).
Intramolecular Cyclization for Heterocyclic Compounds Synthesis
The intramolecular cyclization of 6-amino-3-keto sulfones has been used for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines. This method provides a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, highlighting the versatility of pyrrolidine-2,5-dione derivatives in synthesizing complex heterocyclic structures (Benetti et al., 2002).
Conversion to Maleimide through Tosylation
A study on the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation explored the thermodynamic and kinetic factors affecting this reaction. This knowledge is useful in understanding the properties of pyrrolidine-2,5-diones and maleimides, as well as related organic synthesis processes, indicating potential applications in medicinal chemistry and drug development (Yan et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJRWBKAQJWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2382696.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2382698.png)
![3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2382702.png)
![1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2382703.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B2382708.png)

![3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382710.png)